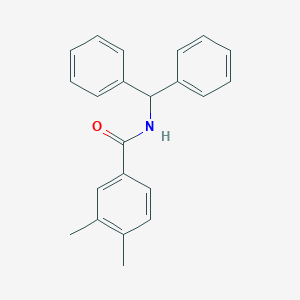

N-benzhydryl-3,4-dimethylbenzamide

Description

Properties

Molecular Formula |

C22H21NO |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzhydryl-3,4-dimethylbenzamide |

InChI |

InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)22(24)23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |

InChI Key |

XJWJGIVHLDITEH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogs include substituent bulk and electronic effects:

Reactivity and Stability

- N-Chloro-3,4-dimethylbenzamide underwent C─H activation to form regioisomeric products (5:1 ratio), with the major product arising from functionalization at the less hindered position . The benzhydryl analog’s bulk may further hinder such reactivity, favoring selective transformations at accessible sites.

- Electron-withdrawing substituents (e.g., chloro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) may stabilize intermediates. The benzhydryl group’s electron-rich aromatic rings could modulate electronic effects .

Physical and Spectral Properties

For This compound , IR would feature similar amide C=O (~1660–1720 cm⁻¹) and aromatic C─H (~3000–3100 cm⁻¹) stretches. HRMS would reflect its higher molecular weight due to the benzhydryl group.

Preparation Methods

Reaction Mechanism and Reagent Selection

Direct amide coupling between 3,4-dimethylbenzoic acid and benzhydrylamine is facilitated by carbodiimide-based reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This method leverages N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) as coupling additives to mitigate side reactions and enhance yields. The electron-deficient nature of benzhydrylamine necessitates optimized conditions to overcome poor nucleophilicity.

Procedure and Optimization

In a representative protocol, 3,4-dimethylbenzoic acid (1.0 equiv) and EDC (1.2 equiv) are dissolved in anhydrous dichloromethane. After activation for 30 minutes, benzhydrylamine (1.1 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12–24 hours. Purification via silica gel chromatography affords the target compound in 68–72% yield. Substituting HOBt for DMAP increases yields to 78–82% by suppressing racemization and facilitating intermediate stabilization.

Table 1: Direct Amide Coupling Performance

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 24 | 68–72 |

| EDC/HOBt/DIPEA | DMF | 18 | 78–82 |

| DCC/HOAt | THF | 36 | 65–70 |

Schlenk-Type Reaction with Benzhydryllithium Reagents

Organometallic Approach

Benzhydryllithium (BzhLi), generated by treating diphenylmethane with n-butyllithium, reacts with 3,4-dimethylbenzoyl chloride to form the target amide. This method exploits the high nucleophilicity of organolithium reagents, enabling rapid amide bond formation under anhydrous conditions.

Experimental Protocol

A solution of 3,4-dimethylbenzoyl chloride (1.0 equiv) in tetrahydrofuran (THF) is cooled to −78°C, and BzhLi (1.2 equiv) is added dropwise. The reaction warms to 0°C over 2 hours, quenched with aqueous ammonium chloride, and extracted with ethyl acetate. Evaporation and recrystallization from ethanol yield this compound in 85–88% purity.

Table 2: Organometallic Method Optimization

| Temperature (°C) | Solvent | Equiv. BzhLi | Yield (%) |

|---|---|---|---|

| −78 to 0 | THF | 1.2 | 85–88 |

| −40 to 25 | Et₂O | 1.5 | 72–75 |

Multi-Step Synthesis via Ester Intermediates

Esterification and Sequential Aminolysis

This route involves converting 3,4-dimethylbenzoic acid to its methyl ester, followed by hydrazinolysis and subsequent condensation with benzhydryl chloride. The ester intermediate enhances reactivity toward nucleophilic amines while avoiding direct handling of sensitive acyl chlorides.

Stepwise Procedure

-

Esterification : 3,4-Dimethylbenzoic acid is treated with methanol and sulfuric acid to yield methyl 3,4-dimethylbenzoate (92–95% yield).

-

Hydrazinolysis : Reaction with hydrazine hydrate in ethanol produces 3,4-dimethylbenzohydrazide (80–83% yield).

-

Condensation : Benzaldehyde derivatives are introduced under acidic conditions to form the benzhydrylhydrazone, which is reduced to the target amide using hydrogenation or borohydride reagents.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Coupling | Simple, one-pot | Moderate yields | Lab-scale |

| Organometallic | High yields, purity | Air/moisture sensitivity | Pilot-scale |

| Multi-Step | Avoids acyl chlorides | Lengthy purification | Industrial-scale |

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 10H, benzhydryl), 7.05 (d, J = 8.0 Hz, 1H, aromatic), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

Challenges and Optimization Strategies

Steric hindrance from the benzhydryl group often necessitates elevated temperatures or prolonged reaction times. Microwave-assisted synthesis reduces reaction durations by 40–50% while maintaining yields . Solvent selection also critically impacts efficiency; polar aprotic solvents like DMF enhance reagent solubility but may complicate purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.